molecular formula C7H6Cl2F3N B1455919 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride CAS No. 864264-98-2

2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1455919
CAS No.: 864264-98-2
M. Wt: 232.03 g/mol
InChI Key: LSTLOPHZEUSOQI-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds, such as 2-Hydroxy-5-(trifluoromethyl)pyridine , play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as model substrates for regioexhaustive functionalization .


Synthesis Analysis

The trifluoromethyl group has been the subject of recent advances in trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of trifluoromethyl-containing compounds .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a trifluoromethyl group (CF3) attached to a pyridine ring . The exact structure would depend on the specific compound and the position of the trifluoromethyl group on the ring .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-Hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 163.10 g/mol and a melting point of 145.0°C to 149.0°C .

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, the variability in chemistry and properties of pyridine derivatives has been extensively studied. These compounds serve as ligands to form complex compounds with various metals, showing significant spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This area of research identifies potential interest points for future investigations into unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).

Optical and Chemosensing

Pyridine derivatives have been highlighted for their role in the development of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications. This research area spans the development of pyrimidine-based optical sensors and the exploration of pyridine derivatives as chemosensors for various ions and neutral species, showcasing their potential in analytical chemistry (Jindal & Kaur, 2021).

Medicinal and Pharmacological Applications

The pharmacological and medicinal significance of pyridine derivatives has been reviewed, with these compounds displaying a range of biological activities including antifungal, antibacterial, antioxidant, and anticancer activities. The complexation of pyridine derivatives with metals such as Cu(II) has been shown to enhance their solubility, bioavailability, and pharmacological effects, presenting a promising strategy for future drug development (Alshamrani, 2023).

Catalysis

Research on hybrid catalysts for the synthesis of certain pyridine scaffolds has shown significant potential for the development of lead molecules in medicinal and pharmaceutical industries. The use of hybrid catalysts in synthesizing these compounds highlights the versatility and applicability of pyridine derivatives in modern synthetic chemistry (Parmar, Vala, & Patel, 2023).

Environmental and Safety Concerns

The environmental persistence and potential toxicity of polyfluoroalkyl chemicals have been discussed, with a focus on finding new compounds to replace harmful PFASs. This research underscores the importance of developing environmentally friendly alternatives to current pollutants, in which pyridine derivatives could play a role (Wang et al., 2019).

Mechanism of Action

Safety and Hazards

These compounds can be harmful if swallowed or in contact with skin. They can cause skin irritation and serious eye irritation . Therefore, it’s important to handle them with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The future directions in the research and application of trifluoromethyl-containing compounds are promising. They are becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research will likely focus on developing new synthesis methods and exploring new applications .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of trifluoromethyl groups to carbon-centered radicals . The nature of these interactions often involves the formation of covalent bonds, which can alter the reactivity and stability of the target molecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can influence the overall biochemical behavior of the compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism Additionally, the compound’s impact on gene expression can result in altered levels of key metabolic enzymes, further influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific context of the reaction . For example, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes, leading to inhibition of their activity. Conversely, in some cases, the compound may activate enzymes by stabilizing their active conformations . These interactions can also lead to changes in gene expression, further modulating the biochemical landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular stress, and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, the trifluoromethyl group can enhance the reactivity of the compound, leading to increased production of specific metabolites . These interactions highlight the compound’s role in shaping the metabolic landscape of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall biochemical activity . For example, the compound may be transported to specific cellular compartments where it exerts its effects on target biomolecules . The distribution of the compound within tissues can also impact its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTLOPHZEUSOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864264-98-2
Record name 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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